3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Description
This compound features a trimethoxy-substituted benzamide core linked via a sulfanyl ethyl chain to a 1H-indol-3-yl group substituted at the 2-position with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-31-19-11-9-17(10-12-19)24-26(20-7-5-6-8-21(20)29-24)35-14-13-28-27(30)18-15-22(32-2)25(34-4)23(16-18)33-3/h5-12,15-16,29H,13-14H2,1-4H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNJYJBSWMPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds containing the Trimethoxyphenyl (TMP) group have been shown to exhibit diverse bioactivity effects. They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that compounds with the TMP group can bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
3,4,5-Trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzamide core, trimethoxy groups, and an indole moiety. Its unique configuration suggests various interactions with biological targets, making it a subject of interest for research into anticancer, antimicrobial, and antiviral properties.
The chemical formula of this compound is C21H24N2O4. The molecular weight is 368.4 g/mol. The compound can be represented by the following structural identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-1H-indol-3-yl]ethylbenzamide |
| InChI Key | GQCKMEFXXIAHOV-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit critical enzymes such as tubulin and heat shock protein 90 (Hsp90), which are essential for cancer cell proliferation and survival. By disrupting these processes, the compound may induce apoptosis in cancer cells.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its analogs:
-
Anticancer Activity :
- In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. For instance, one study reported that related compounds demonstrated IC50 values ranging from 1.38 to 3.21 µM compared to standard drugs like doxorubicin .
- Apoptosis Induction :
- Antimicrobial Activity :
Case Studies
A notable case study involved the synthesis and evaluation of related compounds derived from the indole structure. These compounds were tested for their ability to inhibit β-tubulin polymerization and showed promising results in inducing apoptosis through mitochondrial membrane potential disruption and cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other benzamide derivatives:
| Compound Name | Unique Features |
|---|---|
| 3,4,5-Trimethoxybenzamide | Lacks the indole moiety; primarily studied for its neuroprotective effects. |
| 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide | Similar structure but shows reduced cytotoxicity compared to the target compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds:
Functional and Pharmacological Comparisons
A. Antiplasmodial Activity
- N-[2-(1H-Indol-3-yl)Ethyl]Benzamide () disrupts Plasmodium falciparum synchronization, likely via melatonin receptor antagonism. The target compound’s indole and benzamide groups may share this mechanism but with enhanced selectivity due to the 4-methoxyphenyl and sulfanyl groups .
- D380-0379 () incorporates a fluorobenzamide group, suggesting halogenation improves metabolic stability compared to the target’s trimethoxy substituents .
B. Antioxidant Potential
- THHEB () demonstrates superior DPPH radical scavenging (IC₅₀ = 22.8 μM) due to its hydroxyl groups. The target compound’s methoxy substituents likely reduce antioxidant efficacy but enhance lipophilicity and membrane permeability .
C. Drug-Likeness and Solubility
Key Structural Determinants of Activity
- Methoxy vs. Hydroxy Groups : Methoxy substitutions (target compound, –13) increase steric bulk and lipophilicity, favoring membrane penetration but reducing antioxidant capacity compared to hydroxylated analogs () .
- Sulfanyl Linkers : The sulfanyl ethyl chain in the target compound may enhance conformational flexibility and sulfur-mediated interactions (e.g., covalent binding to cysteine residues), unlike ’s rigid triazole derivatives .
- Indole Modifications : The 4-methoxyphenyl substitution on the indole ring (target compound) may direct selectivity toward serotonin or melatonin receptors, contrasting with simpler indole-ethyl benzamides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
